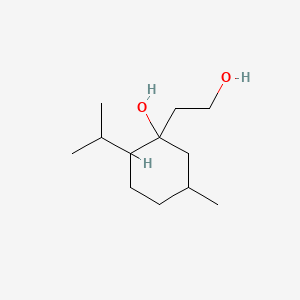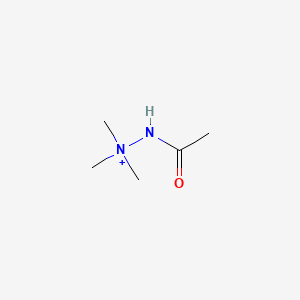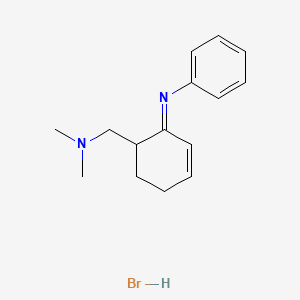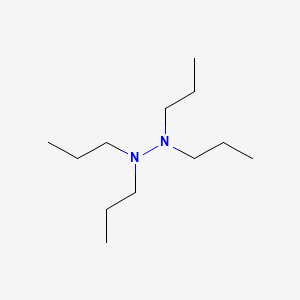
Tetrapropylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapropylhydrazine is an organic compound with the chemical formula ( \text{C}{12}\text{H}{28}\text{N}_2 ) It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrapropylhydrazine can be synthesized through several methods. One common approach involves the reaction of propylamine with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where propylamine and hydrazine hydrate are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the final product. The process is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Tetrapropylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where one of the propyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydrazines depending on the reagent used.
Aplicaciones Científicas De Investigación
Tetrapropylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tetrapropylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in organic synthesis and potentially in biological systems where it can interfere with cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals and other compounds is a key aspect of its activity.
Comparación Con Compuestos Similares
- Tetramethylhydrazine
- Tetraethylhydrazine
- Tetrazoles
Comparison: Tetrapropylhydrazine is unique due to its longer alkyl chains compared to tetramethylhydrazine and tetraethylhydrazine. This difference in chain length can influence its reactivity and solubility. Tetrazoles, on the other hand, are structurally different but share some chemical properties with hydrazines, such as the ability to form stable complexes and participate in various organic reactions. This compound’s unique structure makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
60678-69-5 |
|---|---|
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
1,1,2,2-tetrapropylhydrazine |
InChI |
InChI=1S/C12H28N2/c1-5-9-13(10-6-2)14(11-7-3)12-8-4/h5-12H2,1-4H3 |
Clave InChI |
XKPVXZNDGXOCOB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)N(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


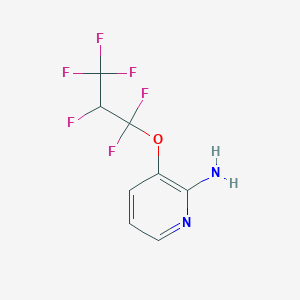
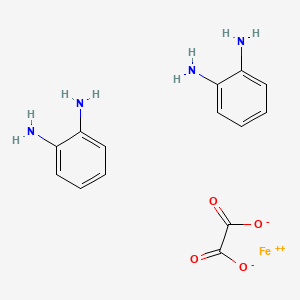
![Glycerol,[2-3h]](/img/structure/B13754889.png)
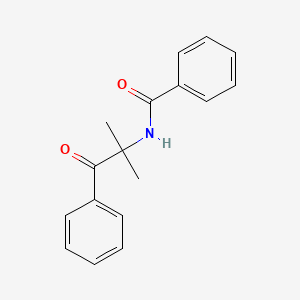

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
